2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide
Overview
Description
The compound “2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide” is a laboratory chemical used for scientific research and development . It has a linear formula of C9H13N3O .
Molecular Structure Analysis
The molecular structure of “2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide” contains a total of 26 bonds, including 13 non-H bonds, 3 multiple bonds, 1 rotatable bond, 2 double bonds, 1 triple bond, and 1 seven-membered ring . It also includes 1 primary amide (aliphatic), 1 secondary amine (aliphatic), and 1 nitrile (aliphatic) .Scientific Research Applications
Hydrogen-bonding Patterns and Structural Insights The study of enaminones including compounds similar to "2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide" has revealed significant insights into their hydrogen-bonding patterns. These compounds exhibit bifurcated intra- and intermolecular hydrogen bonding, contributing to the formation of six-membered hydrogen-bonded rings and centrosymmetric dimers. This intricate hydrogen bonding plays a crucial role in stabilizing the crystal structures of these compounds, which is essential for their potential applications in material science and molecular engineering (Balderson et al., 2007).
Synthesis and Antimicrobial Properties Research into novel heterocyclic compounds incorporating sulfamoyl moieties, including structures based on "2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide," has shown that these compounds possess promising antimicrobial properties. Their synthesis and the evaluation of their antibacterial and antifungal activities highlight the potential of these compounds in developing new antimicrobial agents (Darwish et al., 2014).
Central Nervous System Agents Compounds with a structural framework similar to "2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide" have been explored for their potential as central nervous system (CNS) agents. The introduction of the cyanomethylene group into certain frameworks and the study of their pharmacological activity demonstrate the potential of these compounds in neuropharmacology, showing promising results in animal tests for neuroleptic activity (Steiner et al., 1986).
Isoxazole-Based Heterocycles and Antimicrobial Evaluation Further studies into the synthesis of isoxazole-based heterocycles using cyanoacetamide derivatives have again confirmed the antimicrobial efficacy of these compounds. This research opens new avenues for the development of pharmaceuticals with antimicrobial properties, leveraging the unique chemical structure of compounds like "2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide" (Darwish et al., 2014).
Innovative Syntheses and Structural Studies The exploration of novel syntheses leading to complex structures such as benzo[b][1,6]naphthyridines and azepines showcases the versatility of cyanoacetamide derivatives in organic synthesis. These studies not only provide a methodological foundation for synthesizing complex molecular architectures but also contribute to the understanding of structural and electronic properties of these compounds (Golovko et al., 2007).
Safety And Hazards
According to the safety data sheet, “2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide” should not be released into the environment . In case of contact, the affected area should be washed with plenty of water, and medical attention should be sought if necessary . It should be handled with care to avoid contact with skin and eyes, and inhalation of vapour or mist should be avoided .
properties
IUPAC Name |
(2Z)-2-(azepan-2-ylidene)-2-cyanoacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-6-7(9(11)13)8-4-2-1-3-5-12-8/h12H,1-5H2,(H2,11,13)/b8-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBSPSWJXGJECJ-FPLPWBNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C#N)C(=O)N)NCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=C(\C#N)/C(=O)N)/NCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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